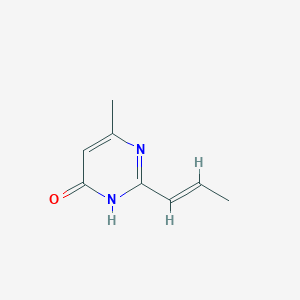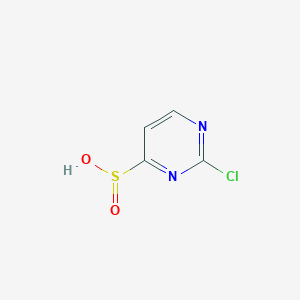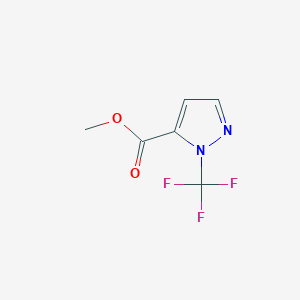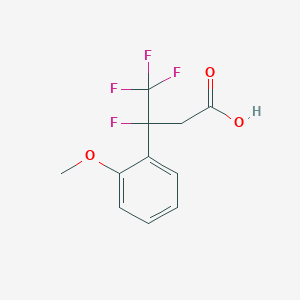
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid is a fluorinated organic compound with potential applications in various fields of chemistry and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid framework. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,4,4-Tetrafluoro-2,3-bis(trifluoromethyl)butanoic acid: Another fluorinated butanoic acid with different substitution patterns.
3-(4-Methoxyphenyl)butanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
(3R)-4,4-Difluoro-3-(4-methoxyphenyl)sulfonylbutanoic acid: Contains sulfonyl groups, leading to distinct reactivity.
Uniqueness
3,4,4,4-Tetrafluoro-3-(2-methoxyphenyl)butanoic acid is unique due to its specific arrangement of fluorine atoms and methoxyphenyl group, which confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C11H10F4O3 |
|---|---|
Molecular Weight |
266.19 g/mol |
IUPAC Name |
3,4,4,4-tetrafluoro-3-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H10F4O3/c1-18-8-5-3-2-4-7(8)10(12,6-9(16)17)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
LRPLZGRDMRNUHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


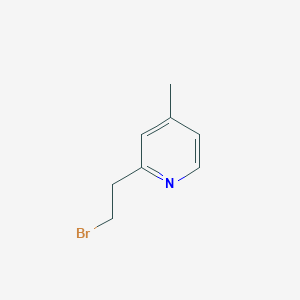


![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
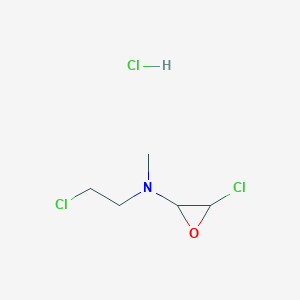
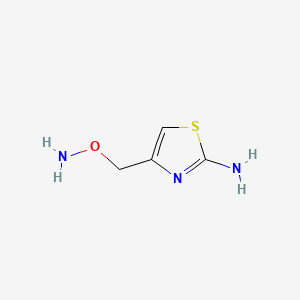
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

